1-Benzyl-n-methylcyclopentanamine

描述

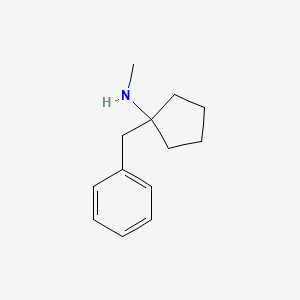

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAGGXZFXYOEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-n-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-Benzyl-n-methylcyclopentanamine, a tertiary amine of interest in pharmaceutical and chemical research. The document outlines the core synthetic strategies, provides detailed experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for ease of comparison.

Core Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily centered around the formation of the carbon-nitrogen bonds. The most prominent and versatile of these methods is reductive amination . Alternative, though potentially less direct, routes include sequential N-alkylation of a primary or secondary amine precursor.

Reductive Amination of Cyclopentanone with N-Methylbenzylamine

This is arguably the most direct and efficient pathway. It involves a one-pot reaction where cyclopentanone is condensed with N-methylbenzylamine to form an enamine or an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.[1][2] This method is highly favored for its operational simplicity and the ready availability of the starting materials.

Logical Relationship Diagram: Reductive Amination Pathway 1

Caption: Reductive amination of cyclopentanone.

Reductive Amination of Benzylcyclopentanone with Methylamine

An alternative reductive amination strategy involves the reaction of benzylcyclopentanone with methylamine. This pathway may be considered if benzylcyclopentanone is a more readily available or cost-effective starting material than N-methylbenzylamine. The fundamental reaction mechanism remains the same: formation of an imine intermediate followed by reduction.

Sequential N-Alkylation

This two-step approach offers modularity but is generally less atom-economical than a one-pot reductive amination. There are two main variations:

-

N-Benzylation of N-Methylcyclopentanamine: This involves the synthesis of N-methylcyclopentanamine first, followed by the introduction of the benzyl group using a benzyl halide (e.g., benzyl bromide) or through another reductive amination with benzaldehyde.[3]

-

N-Methylation of 1-Benzylcyclopentanamine: In this variation, 1-benzylcyclopentanamine is first synthesized and then methylated using a methylating agent such as methyl iodide or formaldehyde via the Eschweiler-Clarke reaction.

Experimental Workflow Diagram: Sequential N-Alkylation

Caption: Sequential N-alkylation pathways.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the primary synthesis pathway, reductive amination, based on analogous transformations reported in the literature.[4][5] It is important to note that yields and optimal conditions can vary depending on the specific reducing agent and catalyst used.

| Parameter | Reductive Amination of Cyclopentanone with N-Methylbenzylamine |

| Starting Materials | Cyclopentanone, N-Methylbenzylamine |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂/Pd-C |

| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH) |

| Catalyst (if applicable) | Palladium on Carbon (Pd/C) for hydrogenation |

| Temperature | Room Temperature (for NaBH(OAc)₃) or 25-50°C (for H₂/Pd-C) |

| Pressure (for H₂) | 1-10 atm |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% (estimated) |

| Purification | Column Chromatography or Distillation |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via the two most likely pathways. These are adapted from established methods for similar tertiary amine syntheses.[4][6][7]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This procedure is based on the widely used reductive amination protocol with sodium triacetoxyborohydride, which is a mild and selective reducing agent.[6][7]

Materials:

-

Cyclopentanone (1.0 eq)

-

N-Methylbenzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone and N-methylbenzylamine to the chosen solvent (DCE or THF).

-

Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Protocol 2: Catalytic Hydrogenation

This protocol utilizes catalytic hydrogenation, a common method for the reduction of imines and enamines.[4]

Materials:

-

Cyclopentanone (1.0 eq)

-

N-Methylbenzylamine (1.1 eq)

-

Palladium on carbon (10% Pd/C, 1-5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve cyclopentanone and N-methylbenzylamine in the chosen solvent (MeOH or EtOH).

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm) and begin vigorous stirring.

-

Maintain the reaction at the desired temperature (e.g., room temperature to 50°C) for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot reductive amination of cyclopentanone with N-methylbenzylamine. This approach offers high efficiency and is amenable to various reducing agents, with sodium triacetoxyborohydride and catalytic hydrogenation being the most common and reliable methods. The choice between these methods will depend on the available equipment, scale of the reaction, and desired selectivity. The provided protocols, derived from well-established procedures for analogous transformations, offer a solid foundation for the successful synthesis of this target compound in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. gctlc.org [gctlc.org]

Physicochemical Properties of 1-Benzyl-N-methylcyclopentanamine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 1-Benzyl-N-methylcyclopentanamine, a tertiary amine of interest in synthetic chemistry and drug discovery. Due to a lack of available experimental data for this specific compound, this document presents a compilation of predicted values and data from closely related structural analogs, namely N-benzylcyclopentanamine and N-methylcyclopentanamine. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and illustrates the interplay of these properties through a conceptual diagram. This guide serves as a foundational resource for researchers working with or developing derivatives of this compound.

Introduction

This compound, systematically named N-benzyl-N-methylcyclopentanamine, is a tertiary amine characterized by a cyclopentyl ring and two distinct substituents on the nitrogen atom: a benzyl group and a methyl group. Its structural features suggest potential applications in medicinal chemistry, where the lipophilicity and basicity of such scaffolds are of considerable interest. An in-depth understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing synthetic routes, and developing formulation strategies.

This document collates available data on its structural analogs to provide informed estimations of its properties and presents standardized methodologies for their experimental verification.

Physicochemical Data

Given the absence of direct experimental data for this compound, the following table summarizes its calculated molecular properties and presents experimental and computed data for its structural analogs, N-benzylcyclopentanamine (a secondary amine) and N-methylcyclopentanamine (a secondary amine). These analogs provide a basis for estimating the properties of the target tertiary amine.

| Property | This compound (Predicted/Estimated) | N-benzylcyclopentanamine (Analog) | N-methylcyclopentanamine (Analog) |

| Molecular Formula | C₁₃H₁₉N | C₁₂H₁₇N[1][2] | C₆H₁₃N[3] |

| Molecular Weight | 189.30 g/mol | 175.27 g/mol [1][2] | 99.17 g/mol [3] |

| Melting Point | Not Available | 158-159 °C[4] | Not Available |

| Boiling Point | Estimated to be slightly lower than N-benzylcyclopentanamine | 114-116 °C at 5 Torr[4] | 119.7 ± 8.0 °C at 760 mmHg |

| Solubility | Predicted to have low water solubility | Insoluble in water, soluble in organic solvents (general amine property)[5] | Soluble in water |

| pKa (Predicted) | ~9.5 - 10.5 | 9.95 ± 0.20[4] | Not Available |

| logP (Predicted) | ~3.0 - 3.5 | 2.6[1] | 1.1[3] |

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.

-

Apparatus Setup:

-

Place approximately 0.5 mL of the liquid sample into a small test tube containing a magnetic stir bar.

-

Position the test tube in a heating block on a hot plate stirrer.

-

Clamp a thermometer so that the bulb is positioned about 1 cm above the liquid's surface.[6]

-

-

Procedure:

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a refluxing ring of condensed vapor on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.[6]

-

The stable temperature reading at which the liquid gently refluxes is the boiling point.[6]

-

Record the atmospheric pressure as the boiling point is pressure-dependent.[7]

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

-

Preparation:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

-

Equilibration:

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8]

-

-

Phase Separation:

-

Allow the solution to stand undisturbed for a sufficient time to permit the separation of the aqueous phase from any excess undissolved compound. Centrifugation can be employed to facilitate this separation.

-

-

Analysis:

-

Carefully extract an aliquot of the clear aqueous supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

-

Determination of pKa (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the protonated amine.

-

Solution Preparation:

-

Accurately prepare a dilute aqueous solution of the amine of known concentration (e.g., 0.05 M).[9]

-

-

Titration:

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for determining the partition coefficient.

-

System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the pre-saturated phases.

-

Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Shake the funnel for a sufficient time to allow the compound to partition between the two phases, and then allow the layers to separate completely.

-

-

Analysis:

-

Carefully sample both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, GC-MS).

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm (base 10) of this ratio.

-

Visualizations

The following diagrams illustrate key conceptual relationships for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimental data for this specific molecule is currently lacking in the public domain, the provided data on its structural analogs, coupled with detailed experimental protocols, offers a robust starting point for any research and development activities. The presented visualizations aim to clarify the experimental workflow and the interplay between the molecule's structure and its fundamental properties. It is recommended that experimental verification of the estimated properties be conducted to facilitate further development and application of this compound.

References

- 1. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzylcyclopentanamine | 15205-23-9 [chemicalbook.com]

- 3. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzylcyclopentanamine CAS#: 15205-23-9 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Unraveling the Molecular Interactions of 1-Benzyl-N-methylcyclopentanamine: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-N-methylcyclopentanamine is a synthetic compound of interest within the field of neuropharmacology. Understanding its mechanism of action at the molecular level is crucial for elucidating its potential therapeutic applications and guiding further drug development efforts. This technical guide synthesizes the currently available data on the compound's pharmacological profile, including its receptor binding affinities and functional activity. Detailed experimental methodologies are provided to ensure reproducibility and facilitate future research. Furthermore, this document employs data visualization to illustrate key signaling pathways and experimental workflows, offering a comprehensive overview for researchers and drug development professionals.

Introduction

The benzylamine and cyclopentanamine moieties present in this compound suggest its potential interaction with various targets within the central nervous system. Compounds with similar structural features have been shown to exhibit activity at monoamine transporters and receptors, which are key players in neurotransmission. This guide aims to provide a thorough examination of the existing scientific literature to delineate the precise mechanism of action of this compound.

Pharmacological Profile: Quantitative Data Summary

Currently, publicly available scientific literature lacks specific quantitative data on the binding affinities and functional activities of this compound at various neurochemical targets. While research on structurally related compounds exists, direct extrapolation of these findings is not scientifically rigorous. The table below is structured to be populated as new, specific data for this compound becomes available through future research.

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type | Reference |

| Monoamine Transporters | ||||

| Dopamine Transporter (DAT) | Data not available | Data not available | Radioligand Binding / Uptake Assay | |

| Norepinephrine Transporter (NET) | Data not available | Data not available | Radioligand Binding / Uptake Assay | |

| Serotonin Transporter (SERT) | Data not available | Data not available | Radioligand Binding / Uptake Assay | |

| Receptors | ||||

| Sigma-1 Receptor | Data not available | Data not available | Radioligand Binding | |

| Sigma-2 Receptor | Data not available | Data not available | Radioligand Binding | |

| NMDA Receptor | Data not available | Data not available | Radioligand Binding / Electrophysiology |

Table 1: Pharmacological Profile of this compound. This table is intended to be a repository for future experimental findings.

Prospective Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments are necessary. The following protocols outline standard methodologies that can be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target of interest (e.g., DAT, SERT, Sigma-1) are prepared from cultured cells or rodent brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is prepared.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki).

Synaptosomal Uptake Assays

Objective: To assess the functional effect of this compound on monoamine transporter activity.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: The uptake of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) is initiated.

-

Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration or centrifugation.

-

Quantification: The amount of radiolabeled monoamine taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated.

Visualizing Potential Mechanisms and Workflows

Given the absence of specific experimental data for this compound, the following diagrams illustrate hypothetical signaling pathways and a general experimental workflow that could be employed in its investigation.

A Theoretical Exploration of 1-Benzyl-n-methylcyclopentanamine: A Structural and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-n-methylcyclopentanamine is a tertiary amine featuring a cyclopentyl ring and a benzyl group attached to a central nitrogen atom. Its structural motifs are common in various biologically active compounds, making it a molecule of interest for foundational research in drug discovery and development. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is crucial for predicting its interactions with biological targets, its metabolic stability, and its potential as a scaffold for novel therapeutics.

This technical guide outlines a theoretical framework for the comprehensive structural and conformational analysis of this compound. In the absence of direct experimental data for this specific molecule, this paper leverages established computational chemistry protocols to predict its properties. The methodologies and data presentation formats are drawn from theoretical studies on structurally related compounds, providing a robust blueprint for future in silico and experimental investigations.

The Role of Theoretical Studies in Molecular Characterization

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable tools in modern chemistry and drug development. They provide a detailed view of molecular structures, energetics, and electronic properties at the atomic level. For a molecule like this compound, theoretical approaches can:

-

Determine the most stable three-dimensional arrangement of atoms (the global minimum conformation).

-

Identify and rank the energies of other low-energy conformers that may be present in solution or at physiological temperatures.

-

Predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

Calculate electronic properties like molecular electrostatic potential, which can indicate regions of nucleophilic or electrophilic character.

-

Simulate spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results.

By providing this foundational knowledge, theoretical studies can guide synthetic efforts, inform the design of derivatives with improved properties, and provide insights into potential biological activity.

Proposed Computational Methodology

A robust and widely used approach for the theoretical study of organic molecules involves Density Functional Theory (DFT). The following protocol is proposed for the analysis of this compound, based on successful applications to similar structures.[1][2]

1. Initial Structure Generation and Conformational Search:

- The 2D structure of this compound is first sketched and converted to a 3D model.

- A systematic or stochastic conformational search is performed to identify various possible spatial arrangements of the benzyl and methyl groups relative to the cyclopentane ring. Key rotational bonds include the C-N bonds and the C-C bond connecting the phenyl ring to the methylene bridge.

2. Geometry Optimization and Frequency Calculation:

- Each identified conformer is subjected to geometry optimization to find the nearest local energy minimum. A commonly used and reliable level of theory for this is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).[1]

- Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

3. Single-Point Energy Refinement:

- To obtain more accurate relative energies between conformers, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311+G(2d,p).[2][3] This approach provides a better balance between computational cost and accuracy.

4. Solvation Effects:

- To simulate the behavior of the molecule in a relevant biological or experimental medium, solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[3] Calculations can be performed for solvents such as water or chloroform.

The logical flow of this computational protocol is illustrated in the diagram below.

References

An In-depth Technical Guide to 1-Benzyl-n-methylcyclopentanamine: Synthesis and Characterization

Introduction

1-Benzyl-n-methylcyclopentanamine is a tertiary amine featuring a cyclopentyl group, a methyl group, and a benzyl group attached to the nitrogen atom. While specific research on this compound is limited, the structural motifs present suggest potential applications in medicinal chemistry. Tertiary amines and benzylamines are common pharmacophores found in a variety of biologically active molecules. For instance, related N-benzyl derivatives have been explored for their neuropharmacological and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of a probable synthetic route, characterization data, and a discussion of its potential research context.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and should be confirmed experimentally.

| Property | Value |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| IUPAC Name | This compound |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Estimated >250 °C |

| LogP | ~3.5 (predicted) |

| pKa | ~9.8 (predicted for the conjugate acid) |

Synthesis Methodology: Reductive Amination

A common and efficient method for the synthesis of tertiary amines is reductive amination. This process involves the reaction of a ketone or aldehyde with a secondary amine in the presence of a reducing agent. For the synthesis of this compound, cyclopentanone and N-benzylmethylamine are logical starting materials.

Experimental Protocol

Reaction: Reductive amination of cyclopentanone with N-benzylmethylamine using sodium triacetoxyborohydride.

Materials:

-

Cyclopentanone (1.0 eq)

-

N-benzylmethylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of cyclopentanone (1.0 eq) and N-benzylmethylamine (1.0 eq) in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TDC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data that would be expected for this compound.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.80-2.70 (m, 1H, N-CH), 2.25 (s, 3H, N-CH₃), 1.80-1.40 (m, 8H, cyclopentyl-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 65.0 (N-CH), 58.0 (Ar-CH₂), 42.0 (N-CH₃), 30.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂) |

| Mass Spectrometry (EI) | m/z (%): 189 (M⁺, 15), 174 (10), 91 (100), 84 (40) |

| IR (neat) | ν (cm⁻¹): 3060, 3025, 2950, 2870, 1495, 1450, 740, 700 |

Potential Signaling Pathways and Biological Activity

Given the structural similarities to other neuropharmacologically active compounds, this compound could potentially interact with various targets in the central nervous system. The dibenzylamine scaffold, for instance, has been associated with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2]

The diagram below illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a generic neurotransmitter-degrading enzyme, leading to increased neurotransmitter levels in the synapse.

References

An In-Depth Technical Guide to 1-Benzyl-N-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-N-methylcyclopentanamine, a substituted cyclopentanamine derivative. The document details its chemical identity, including its CAS numbers and systematic nomenclature. While specific experimental data for this compound is limited in publicly available literature, this guide outlines general synthetic approaches and analytical characterization methods based on established organic chemistry principles and data for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel chemical entities.

Chemical Identity and Nomenclature

This compound is a tertiary amine featuring a cyclopentyl ring, a benzyl group, and a methyl group attached to the nitrogen atom.

CAS Number

Systematic Nomenclature

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-benzyl-N-methylcyclopentan-1-amine .

-

"Cyclopentan-1-amine" identifies the five-membered carbon ring with an amino group at position 1.

-

"1-benzyl" indicates that a benzyl group (-CH₂C₆H₅) is attached to the first carbon of the cyclopentyl ring.

-

"N-methyl" signifies that a methyl group (-CH₃) is bonded to the nitrogen atom of the amine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound and its salts are not extensively reported in the scientific literature. However, based on its chemical structure, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar amines. |

| Boiling Point | Predicted to be >200 °C | Tertiary amines generally have high boiling points. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) | The hydrochloride salt would exhibit greater water solubility. |

| pKa | Estimated to be in the range of 9-10 | Typical for tertiary amines. |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀ClN | [2] |

| Molecular Weight | 225.76 g/mol | [2] |

| Appearance | Likely a white to off-white solid | Typical for amine hydrochloride salts. |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from cyclopentanone.

References

Determining the Solubility Profile of 1-Benzyl-N-methylcyclopentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the compound 1-benzyl-N-methylcyclopentanamine in various solvents. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document focuses on establishing a robust experimental framework for researchers to generate this critical data in-house. Understanding the solubility of a compound is a cornerstone of drug development, influencing formulation, bioavailability, and pharmacokinetic properties.

Predicting Solubility: General Principles for Amines

This compound is a tertiary amine. The solubility of amines is governed by several factors. Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to relatively good solubility in protic solvents like water, especially for those with lower molecular weights. Tertiary amines, such as the one , lack a hydrogen on the nitrogen atom and can therefore only act as hydrogen bond acceptors.[1] Their solubility in water is generally lower than that of primary and secondary amines of comparable molecular weight.[1]

The presence of a non-polar benzyl group and a cyclopentyl ring in this compound suggests that its aqueous solubility will be limited. Conversely, it is expected to be soluble in a range of organic solvents, a common characteristic for amines.[2] As amines are basic in nature, the solubility of this compound in aqueous solutions is expected to increase significantly in acidic conditions due to the formation of a more soluble ammonium salt.[3][4]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for quantitatively determining the solubility of this compound. This method, often referred to as the shake-flask method, is a reliable technique for establishing equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solution, typically in units of mg/mL or µg/mL.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

While specific data for this compound is not available, the results of the described experimental protocol should be presented in a clear and structured table for easy comparison. An example of such a table is provided below.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | Experimental Value | ± Value |

| PBS (pH 7.4) | 25 | Experimental Value | ± Value |

| 0.1 M HCl | 25 | Experimental Value | ± Value |

| Ethanol | 25 | Experimental Value | ± Value |

| Methanol | 25 | Experimental Value | ± Value |

| Isopropanol | 25 | Experimental Value | ± Value |

| Acetone | 25 | Experimental Value | ± Value |

| Ethyl Acetate | 25 | Experimental Value | ± Value |

| Hexane | 25 | Experimental Value | ± Value |

| DMSO | 25 | Experimental Value | ± Value |

| Water | 37 | Experimental Value | ± Value |

| PBS (pH 7.4) | 37 | Experimental Value | ± Value |

This technical guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound. The generation of such data is a critical step in the preclinical development of any potential therapeutic agent.

References

Spectroscopic Data for 1-Benzyl-n-methylcyclopentanamine Remains Elusive

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) and synthetic protocols for 1-Benzyl-n-methylcyclopentanamine has yielded no direct results for this specific compound. Despite a thorough investigation of chemical databases and scientific literature, no published papers or spectral repositories containing the requested analytical information were identified.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled without the foundational spectroscopic information and associated procedural details.

While data for the target molecule is unavailable, information was found for several structurally related compounds. This data may be of partial interest to researchers working with similar chemical scaffolds. The compounds for which spectroscopic information was located include:

-

N-Methylcyclopentanamine: Spectroscopic data is available for this simpler amine, which shares the methylcyclopentanamine core.

-

N-Benzylcyclopentanamine: Data for this secondary amine, lacking the N-methyl group, is accessible.

-

N-Methylbenzylamine: Spectroscopic information for this compound, which contains the N-methylbenzylamine fragment, has been published.

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: This more complex tertiary amine with a different cycloalkane ring has been characterized.

The lack of available data for this compound suggests it may be a novel compound or one that has not been extensively studied or characterized in published literature. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent spectroscopic analysis to generate the data required for their work.

Below is a conceptual workflow that would typically be followed for the synthesis and characterization of such a compound.

Figure 1. A generalized workflow for the synthesis and spectroscopic analysis of a target amine.

An In-depth Technical Guide to 1-Benzyl-N-methylcyclopentanamine and its Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-N-methylcyclopentanamine and its known analogs, with a primary focus on their synthesis, pharmacological activity, and structure-activity relationships (SAR). While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide draws upon the well-established pharmacology of structurally related N-benzylcycloalkylamines to infer its likely biological profile. The primary molecular targets for this class of compounds are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document details common synthetic routes, established experimental protocols for assessing transporter affinity and function, and summarizes the known SAR for related compounds to guide future research and drug development efforts.

Introduction

This compound belongs to the class of N-benzylcycloalkylamines, a group of compounds that has garnered interest for their potential to modulate monoaminergic neurotransmission. These transporters are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, and are the targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. The structural motif of a benzyl group attached to a nitrogen atom within a cyclic amine framework is a key pharmacophore for interaction with these transporters. This guide will explore the synthesis of these compounds, their interactions with monoamine transporters, and the structural modifications that influence their potency and selectivity.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is reductive amination.

General Synthetic Pathway: Reductive Amination

A prevalent method for the synthesis of N-benzyl-N-methylcycloalkylamines involves the reductive amination of a cycloalkanone with benzylamine, followed by N-methylation, or a one-pot reaction with N-methylbenzylamine.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: Cyclopentanone, N-methylbenzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, magnetic stirrer.

-

Procedure:

-

To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM), N-methylbenzylamine (1.0 eq) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until completion.

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

-

Pharmacological Activity at Monoamine Transporters

The primary pharmacological targets for N-benzylcycloalkylamines are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The affinity of a compound for these transporters is typically determined through in vitro radioligand binding assays, and its functional activity is assessed by measuring the inhibition of neurotransmitter uptake.

Quantitative Data for Analogs

While specific data for this compound is sparse, the following tables summarize the binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) for structurally related N-benzylpiperidine and other cycloalkylamine analogs at human monoamine transporters. This data provides a basis for understanding the structure-activity relationships within this chemical class.

Table 1: Binding Affinities (Ki, nM) of N-Benzylpiperidine Analogs at Monoamine Transporters

| Compound | R Group on Benzyl Ring | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| 1a | H | 17.2 | 1926 | - | [1] |

| 5a | 4-F | 17.2 | 1926 | - | [1] |

| 11b | 4-NO₂ | 16.4 | 1771 | - | [1] |

| GBR 12909 | (reference) | 2.9 | 17.4 | - | [1] |

Table 2: Antifungal Activity (MIC50, µg/mL) of Chiral N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine Analogs

| Compound | R Group on Benzyl Ring | C. neoformans MIC50 (µg/mL) | T. mentagrophytes MIC50 (µg/mL) | T. rubrum MIC50 (µg/mL) | Reference |

| (R)-analog 1 | 4-tert-Butyl | 4 | 0.06 | 0.06 | [2] |

| (R)-analog 2 | 4-Benzyloxy | 4 | 0.125 | 0.125 | [2] |

| (S)-analog 3 | 4-tert-Butyl | >16 | 1 | 1 | [2] |

| Butenafine | (reference) | 4 | 0.016 | 0.016 | [2] |

Note: While not monoamine transporter data, this highlights that N-benzyl-N-methylamine scaffolds can exhibit other biological activities.

Signaling Pathways

The interaction of this compound and its analogs with monoamine transporters does not directly trigger a signaling cascade in the traditional sense of receptor agonism. Instead, these compounds act as inhibitors of neurotransmitter reuptake. By blocking the transporters, they increase the concentration and duration of neurotransmitters (dopamine, serotonin, or norepinephrine) in the synaptic cleft, thereby enhancing downstream signaling through their respective postsynaptic receptors.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for DAT, SERT, or NET.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Benzyl-n-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-n-methylcyclopentanamine is a synthetic compound with a structure that suggests potential psychoactive properties, belonging to the broader class of substituted phenethylamines and amphetamines. Accurate and robust analytical methods are crucial for its quantification in various matrices for research, forensic toxicology, and pharmaceutical development purposes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with information on its potential metabolism.

Analytical Techniques

The quantification of this compound in biological matrices such as plasma and urine can be effectively achieved using chromatographic techniques coupled with mass spectrometry. GC-MS and LC-MS/MS are powerful tools that offer the high sensitivity and selectivity required for the analysis of trace levels of xenobiotics in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For amines like this compound, derivatization is often employed to improve chromatographic behavior and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It offers excellent sensitivity and specificity, making it the preferred method for bioanalytical studies.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of compounds structurally similar to this compound. These values can be used as a starting point for method development and validation for the target analyte.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Parameters

| Parameter | Value | Reference Compound |

| Linearity Range | 25 - 500 ng/mL | alpha-Benzyl-N-methylphenethylamine |

| Limit of Detection (LOD) | 2.5 ng/mL | alpha-Benzyl-N-methylphenethylamine |

| Limit of Quantification (LOQ) | 25 ng/mL | alpha-Benzyl-N-methylphenethylamine |

| Intraday Precision (%RSD) | < 15% | Biogenic Amines |

| Interday Precision (%RSD) | < 15% | Biogenic Amines |

| Accuracy (%Bias) | ± 15% | Biogenic Amines |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Parameters

| Parameter | Value | Reference Compound |

| Linearity Range | 0.05 - 30 nmol/L | Catecholamines |

| Limit of Detection (LOD) | 0.0002 - 0.025 nmol/L | Catecholamines |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.10 nmol/L | Catecholamines |

| Intraday Precision (%RSD) | < 10% | Biogenic Amines |

| Interday Precision (%RSD) | < 10% | Biogenic Amines |

| Accuracy (%Bias) | ± 15% | Biogenic Amines |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

1. Sample Preparation

-

1.1. Hydrolysis (for conjugated metabolites): To 1 mL of plasma, add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 1 hour.

-

1.2. Liquid-Liquid Extraction (LLE):

-

Add 50 µL of an appropriate internal standard (e.g., deuterated this compound) to the hydrolyzed plasma sample.

-

Add 5 mL of n-butyl chloride:ethyl acetate (9:1, v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

-

1.3. Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the tube and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 200°C at 20°C/min.

-

Ramp to 300°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and internal standard.

3. Data Analysis

-

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Caption: Workflow for GC-MS quantification.

Protocol 2: Quantification of this compound in Human Urine by UPLC-MS/MS

1. Sample Preparation

-

1.1. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

To 1 mL of urine, add 50 µL of an appropriate internal standard (e.g., deuterated this compound) and 1 mL of 4% phosphoric acid.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

-

1.2. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for the analyte and internal standard.

3. Data Analysis

-

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Caption: Workflow for UPLC-MS/MS quantification.

Metabolism

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of structurally related N-benzyl-N-methylamines, several metabolic pathways can be predicted. The primary routes of metabolism are likely to be mediated by cytochrome P450 (CYP450) enzymes in the liver.

Predicted Metabolic Pathways:

-

N-demethylation: Removal of the methyl group to form 1-benzylcyclopentanamine.

-

N-debenzylation: Removal of the benzyl group to form N-methylcyclopentanamine.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the benzyl group or to the cyclopentyl ring.

-

Oxidation: Further oxidation of hydroxylated metabolites.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

Caption: Predicted metabolic pathway.

Disclaimer

The provided protocols and quantitative data are intended as a guide for research purposes. Method development and validation should be performed in the user's laboratory to ensure the accuracy and reliability of the results for their specific application. The metabolic pathway is predicted based on existing literature for similar compounds and has not been experimentally verified for this compound.

Application Notes and Protocols for 1-Benzyl-N-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Benzyl-N-methylcyclopentanamine is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. The following information is intended for research purposes only and is based on the predicted activity of structurally related compounds. All experiments should be conducted by qualified personnel in a controlled laboratory setting, adhering to all applicable safety guidelines and regulations.

Introduction

This compound is a tertiary amine with structural features suggesting potential activity as a monoamine reuptake inhibitor. Its molecular structure, characterized by a benzyl group, a methyl group, and a cyclopentyl group attached to a central nitrogen atom, bears resemblance to other psychostimulant compounds known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition can lead to profound effects on mood, cognition, and behavior.

These application notes provide a hypothetical framework for the initial characterization of this compound as a research chemical, focusing on its potential as a monoamine reuptake inhibitor. The included protocols are adapted from standard industry practices for in vitro and in vivo evaluation of novel psychoactive compounds.

Postulated Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structural similarity to known psychostimulants, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters. By binding to DAT, NET, and/or SERT, the compound is predicted to block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission. The relative potency and selectivity for these transporters will determine its specific pharmacological profile.

Application Notes and Protocols for the Purification of 1-Benzyl-n-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-Benzyl-n-methylcyclopentanamine, a tertiary amine of interest in pharmaceutical research. The following methods are based on established procedures for analogous compounds and can be adapted to achieve high purity.

Overview of Purification Strategies

The purification of this compound typically follows its synthesis and initial workup. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Common strategies include:

-

Liquid-Liquid Extraction: An essential workup step to remove inorganic salts and water-soluble impurities.

-

Distillation: Effective for separating the product from non-volatile impurities or solvents. Vacuum distillation is often preferred for high-boiling amines to prevent decomposition.

-

Column Chromatography: A versatile technique for separating the target compound from structurally similar impurities.

-

Crystallization: Useful for obtaining a highly pure solid form, often by converting the amine into a salt (e.g., hydrochloride).

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for different purification methods applied to benzylamine derivatives, which can be considered as a proxy for this compound.

| Purification Method | Typical Purity | Typical Yield | Key Parameters | Reference Example |

| Fractional Vacuum Distillation | >98% | 54-67% | Boiling Point: 84–94 °C at 5 mmHg; Bath Temperature: 130–170 °C.[1] | N-Benzyl-1-(trimethylsilyl)methanamine[1] |

| Flash Column Chromatography | >99% | 34-52% | Stationary Phase: Silica gel (230-400 mesh); Mobile Phase: 1-2% Ethyl Acetate in Hexanes.[1] | Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate[1] |

| Crystallization (of a related compound) | >96% | 70% | Solvents: Ethyl Acetate (EtOAc) and n-Hexane; Temperature: Cool to -20 °C for 18 hours.[2][3] | 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one[2][3] |

Experimental Protocols

The following are detailed protocols for the purification of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities.

Materials:

-

Crude this compound

-

Distillation apparatus with a short path head and vacuum adapter

-

Heating mantle and magnetic stirrer

-

Vacuum pump and pressure gauge

-

Cold trap (e.g., with dry ice/acetone)

Procedure:

-

Workup:

-

Following synthesis, quench the reaction mixture and perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Distillation Setup:

-

Assemble the distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the distillation flask with a magnetic stir bar.

-

-

Distillation Process:

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask gently with the heating mantle while stirring.

-

Collect fractions based on the boiling point at the given pressure. For a structurally similar compound, the boiling point was reported as 84–94 °C at 5 mmHg.[1]

-

Discard any initial low-boiling fractions.

-

Collect the main fraction corresponding to the pure product.

-

Discontinue heating and carefully release the vacuum once the distillation is complete.

-

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (e.g., 230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc)

-

Glass chromatography column

-

Compressed air or nitrogen source

-

Collection tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial eluent (e.g., 1% EtOAc in hexanes).

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

-

Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

-

Elution:

-

Begin eluting with a low polarity solvent system (e.g., 1% EtOAc in hexanes).[1]

-

Gradually increase the polarity of the eluent (e.g., to 2% or 5% EtOAc in hexanes) to elute the product.

-

Monitor the elution process using Thin Layer Chromatography (TLC).

-

-

Fraction Collection:

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

References

Applications of 1-Benzyl-n-methylcyclopentanamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-n-methylcyclopentanamine is a chiral amine belonging to the broader class of benzylamine derivatives. While specific research on this exact molecule is limited in publicly available literature, the N-benzyl and cyclopentyl moieties are recognized pharmacophores found in various biologically active compounds. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related N-benzyl-cycloalkylamine and N-benzyl-amine analogs. The primary areas of interest for this class of compounds include neurodegenerative diseases, particularly as cholinesterase inhibitors, and as antifungal agents.

Application Notes

The structural motif of a benzyl group attached to a nitrogen atom is a common feature in many approved drugs and clinical candidates.[1] This scaffold has been extensively utilized in drug discovery to modulate efficacy and physicochemical properties.[1] The cyclopentanamine moiety introduces a degree of conformational rigidity and lipophilicity that can be advantageous for target binding and pharmacokinetic profiles.

Potential as an Acetylcholinesterase (AChE) Inhibitor

Derivatives of N-benzylamines have shown significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.[3][4] The benzyl group can engage in π-π stacking interactions within the active site of AChE, while the nitrogen atom, when protonated, can interact with the anionic subsite.[5] The cyclopentyl group can further enhance binding through hydrophobic interactions. Structure-activity relationship (SAR) studies on related N-benzylpiperidine derivatives have demonstrated that modifications to the benzyl and the cycloalkyl portions of the molecule can significantly impact inhibitory potency and selectivity over butyrylcholinesterase (BuChE).[2][6]

Potential as an Antifungal Agent

Chiral benzylamine derivatives have been investigated for their antifungal properties.[7] Studies on analogs such as chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have revealed potent activity against various fungal pathogens, including Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum.[7] The mechanism of action for some benzylamine antifungals is believed to involve the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. The lipophilic nature of the benzyl and cyclopentyl groups in this compound could facilitate its penetration of fungal cell membranes.

Quantitative Data

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected N-Benzylamine Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity (BuChE/AChE) | Reference |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | AChE | 5.7 | 1250 | [2] |

| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (Compound 12b) | AChE | 0.32 ± 0.09 | - | [6] |

| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (Compound 15d) | BuChE | 3.3 ± 0.4 | - | [6] |

| (7R,13aS)-7-benzylstepholidine (1a) | AChE | 40,600 ± 1000 | - | [5] |

| (7S,13aS)-7-benzylstepholidine (1b) | AChE | 51,900 ± 1000 | - | [5] |

Table 2: Antifungal Activity of Chiral Benzylamine Derivatives

| Compound | Fungal Strain | MIC₅₀ (µg/mL) | Reference |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Cryptococcus neoformans | Similar to Butenafine | [7] |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 | [7] |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton rubrum | - | [7] |

| para-benzyloxy substituted derivative | Trichophyton mentagrophytes | 0.125 | [7] |

| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Trichophyton mentagrophytes | 1 | [7] |

Experimental Protocols

Synthesis of a Chiral Tertiary Dibenzylamine Analog: (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine

This protocol describes the synthesis of a related chiral tertiary dibenzylamine, which can be adapted for the synthesis of this compound by using appropriate starting materials. The synthesis involves an asymmetric Aza–Michael addition followed by Barton decarboxylation.[8]

Materials:

-

Methyl cyclohex-1-ene-carboxylate

-

(R)-N-benzyl-N-(α-methylbenzyl)amide

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

2,2′-dithiobis(pyridine N-oxide)

-

tert-Butyl mercaptan (tBuSH)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Asymmetric Aza–Michael Addition:

-

To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amide in anhydrous THF at -78 °C, add n-BuLi and stir for 30 minutes.

-

Add a solution of methyl cyclohex-1-ene-carboxylate in anhydrous THF and stir for 2 hours at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with EtOAc.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the β-amino ester.

-

-

Hydrolysis:

-

Dissolve the β-amino ester in a mixture of MeOH and aqueous KOH.

-

Reflux the mixture for 24 hours.

-

Acidify the reaction mixture with HCl and extract with EtOAc.

-

Dry the organic layer and concentrate to yield the β-amino acid.

-

-

Barton Decarboxylation:

-

Dissolve the β-amino acid and 2,2′-dithiobis(pyridine N-oxide) in THF.

-

Heat the mixture to 40 °C for 4 hours.

-

Add tBuSH and irradiate with a 220 V lamp for 1 hour.

-

Purify the crude product by silica gel column chromatography using a gradient of Hexane/EtOAc as the eluent to obtain the final product.[8]

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding ATCI and DTNB to each well.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strain (e.g., Cryptococcus neoformans)

-

RPMI-1640 medium

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Fluconazole)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Prepare serial dilutions of the test compound in the 96-well plate using RPMI-1640 medium.

-

Add the fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 35 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be determined visually or by measuring the optical density at a specific wavelength.

Visualizations

Caption: Proposed mechanism of action for this compound as an AChE inhibitor.

Caption: General workflow for the synthesis and biological evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]